C17H22I3N3O8

Description

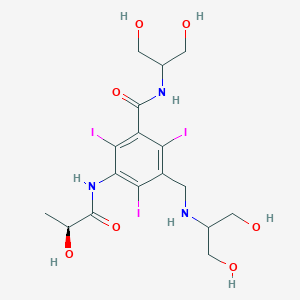

Structure

2D Structure

3D Structure

Properties

CAS No. |

60208-45-9; 62883-00-5 |

|---|---|

Molecular Formula |

C17H24I3N3O7 |

Molecular Weight |

763.106 |

IUPAC Name |

N-(1,3-dihydroxypropan-2-yl)-3-[(1,3-dihydroxypropan-2-ylamino)methyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzamide |

InChI |

InChI=1S/C17H24I3N3O7/c1-7(28)16(29)23-15-13(19)10(2-21-8(3-24)4-25)12(18)11(14(15)20)17(30)22-9(5-26)6-27/h7-9,21,24-28H,2-6H2,1H3,(H,22,30)(H,23,29)/t7-/m0/s1 |

InChI Key |

CAXQTUAJQMZMRB-ZETCQYMHSA-N |

SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)CNC(CO)CO)I)O |

solubility |

not available |

Origin of Product |

United States |

Synthetic Chemistry and Structural Derivatization of C17h22i3n3o8

Methodologies for Chemical Synthesis of C17H22I3N3O8 (Iopamidol)

The synthesis of Iopamidol (B1672082) is a multi-step process that begins with a substituted benzene (B151609) core and involves strategic iodination and functionalization to build the final complex molecule.

Precursor Chemistry and Reaction Pathways

The primary starting material for Iopamidol synthesis is 5-aminoisophthalic acid. The general synthetic pathway involves several key transformations:

Amidation: The isophthalic acid precursor is first converted to its corresponding dichloride, 5-amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-CI). This activated intermediate is then reacted with serinol (2-amino-1,3-propanediol) to form the diamide (B1670390) side chains. researchgate.netresearchgate.netgoogle.com This reaction results in the formation of 5-Amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide. epo.org

Acylation of the Amino Group: The final key step is the acylation of the 5-amino group on the tri-iodinated benzene ring. This is achieved by reacting the intermediate with (S)-2-(acetyloxy)propanoyl chloride. epo.orggoogle.com

Deprotection: The acetyl protecting group on the propanoyl side chain is then removed, typically via hydrolysis under basic conditions (e.g., with sodium hydroxide), to yield the final Iopamidol molecule with a free hydroxyl group. google.comgoogle.com

An alternative pathway begins with 5-nitroisophthalic acid, which is esterified and then reduced to form the 5-amino diester. This is followed by amidation with serinol and subsequent iodination to create the core structure before the final acylation step. google.com

A summary of key precursors involved in Iopamidol synthesis is provided below.

| Precursor Compound | Chemical Name | Role in Synthesis |

| 5-Aminoisophthalic acid | 5-aminobenzene-1,3-dicarboxylic acid | Core aromatic starting material. |

| Serinol | 2-amino-1,3-propanediol | Provides the dihydroxypropyl side chains. researchgate.net |

| (S)-2-(acetyloxy)propanoyl chloride | (S)-2-(acetyloxy)propanoyl chloride | Chiral acylating agent for the 5-amino group. epo.org |

| 5-Nitroisophthalic acid | 5-nitrobenzene-1,3-dicarboxylic acid | Alternative starting material for a different synthetic route. google.com |

Regioselective Functionalization Techniques

Regioselectivity is critical in the synthesis of Iopamidol, particularly during the iodination and acylation steps.

Iodination: The three iodine atoms are installed on the benzene ring at positions 2, 4, and 6. This is an electrophilic aromatic substitution reaction. The amino and carboxyl groups on the ring direct the incoming electrophiles (iodine) to these specific positions. The reaction is typically carried out using an iodinating agent like iodine monochloride (ICl) under controlled temperature conditions (40–60°C). Incomplete iodination, due to suboptimal conditions, can lead to di-iodinated impurities.

Selective Acylation: To prevent the hydroxyl groups of the serinol side chains from reacting with the acylating agent intended for the 5-amino group, they are often protected. One patented method involves using a boron-containing protective group, such as a boronic acid or boroxine, to temporarily shield the diol functionality. google.comgoogle.com This protective group is later removed by hydrolysis. google.com Another approach involves acetylating the hydroxyl groups with a reagent like acetic anhydride (B1165640) before introducing the chiral side chain. epo.org These protection strategies ensure that the (S)-2-(acetyloxy)propanoyl chloride reacts specifically at the 5-amino position.

Stereochemical Control and Isomer Synthesis

The biological activity of Iopamidol is dependent on its specific stereochemistry. The molecule contains a chiral center in the (S)-lactyl side chain attached to the 5-amino group.

Achieving stereochemical control is accomplished by using a chiral acylating agent, specifically (S)-2-(acetyloxy)propanoyl chloride, during the acylation step. epo.orggoogle.com The use of this specific enantiomer ensures the formation of the desired (S)-isomer of Iopamidol. The process aims for a high enantiomeric excess (ee) of the final product, as the presence of the (R)-isomer would be considered an impurity. google.com Some synthetic processes report that using acidic conditions for deacylation can reduce racemization compared to basic conditions. google.comgoogle.com

Characterization and Control of Impurities in this compound Synthesis

The quality and safety of Iopamidol depend on minimizing and controlling impurities that can arise during its multi-step synthesis. daicelpharmastandards.com

Identification and Structural Elucidation of Synthetic By-products

Several potential impurities and by-products can be formed during the synthesis of Iopamidol. These can result from incomplete reactions, side reactions, or degradation.

Iopamidol Impurity A (Starting Material): This is 5-Amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide, the immediate precursor before the final acylation step. synzeal.com Its presence indicates an incomplete reaction.

Under-iodinated Impurities: If the iodination step is not complete, species with fewer than three iodine atoms can be formed. An example is "Iopamidol Impurity K," which is a di-iodo version of the molecule.

O-Acetyl Iopamidol: This impurity can arise if the deprotection step to remove the acetyl group from the lactyl side chain is incomplete. clearsynth.com

Isomeric Impurities: The presence of the (R)-isomer of Iopamidol is a potential stereochemical impurity. google.com

Other Related Substances: Various other impurities have been identified, such as Impurity H, which contains two iodine atoms and a chlorine atom on the benzene ring. pharmaffiliates.com

The structural elucidation of these by-products is performed using a combination of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). daicelpharmastandards.comvulcanchem.com For instance, 1H-NMR spectroscopy can distinguish between the desired tri-iodinated product and under-iodinated impurities by analyzing the chemical shifts of the aromatic protons.

| Impurity Name | Chemical Description | Origin |

| Iopamidol Impurity A | 5-Amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide | Unreacted precursor from incomplete acylation. synzeal.com |

| Iopamidol Impurity K | Di-iodinated Iopamidol analogue | Incomplete iodination of the benzene ring. |

| O-Acetyl Iopamidol | Acetylated version of the final product | Incomplete deprotection of the side chain. clearsynth.com |

| Iopamidol Impurity H | 4-Chloro-N,N'-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,6-diiodobenzene-1,3-dicarboxamide | Side reaction involving chlorination. pharmaffiliates.com |

Advanced Analytical Approaches for Impurity Profiling

To ensure the purity of the final Iopamidol product, stringent analytical methods are employed to detect and quantify any impurities. daicelpharmastandards.com

High-Performance Liquid Chromatography (HPLC): This is the primary technique used for impurity profiling. vulcanchem.com Reversed-phase HPLC, often with a C18 column, can effectively separate Iopamidol from its various impurities. researchgate.net The method allows for the quantification of each impurity to ensure they are below the limits specified by pharmacopeial standards. vulcanchem.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with Mass Spectrometry provides a powerful tool for both separating and identifying impurities. vulcanchem.com LC-MS offers high sensitivity and specificity, enabling the structural confirmation of known impurities and the characterization of unknown by-products, even at trace levels. vulcanchem.com

Gas Chromatography-Mass Spectrometry (HS-GC-MS): Headspace Gas Chromatography coupled with Mass Spectrometry is used to detect volatile impurities that may be present from the synthesis, such as 2-chloropropionic acid. This method is highly specific and sensitive for such analyses. google.com

Preparative HPLC: For obtaining high-purity Iopamidol, preparative HPLC can be used to remove impurities effectively, achieving chromatographic purity levels above 98% with high recovery rates. researchgate.net

These analytical methods are validated to ensure their accuracy, precision, and reliability for routine quality control testing during the manufacturing process. vulcanchem.com

Rational Design of this compound Derivatives for Targeted Research Applications

Chemical Modification Strategies for Enhanced Research Utility

The Iopamidol scaffold, with its tri-iodinated benzene ring and hydrophilic side chains, offers several sites for chemical modification. units.it These modifications can be designed to alter the molecule's physicochemical properties or to attach functional moieties for specific research applications.

One key area of research is in the field of Magnetic Resonance Imaging (MRI). Iopamidol itself has been investigated as a Chemical Exchange Saturation Transfer (CEST) agent for pH mapping. nih.gov Its two distinct amide proton environments exhibit pH-dependent exchange rates with water, allowing for ratiometric pH measurements that are independent of agent concentration. nih.gov Derivatives could be designed to optimize these CEST properties, for example, by altering the electronic environment of the amide groups to shift their resonance frequencies or fine-tune their exchange rates for specific pH ranges.

Another strategy involves conjugating Iopamidol to other molecules or nanoparticles to create novel imaging agents. For instance, Iopamidol can be encapsulated within hydrogels or liposomes. nih.govresearchgate.net This approach can increase the local concentration of the agent and modify its pharmacokinetic profile, which is useful for applications like monitoring drug delivery or tissue engineering scaffolds. nih.govnih.gov

The table below outlines potential modification strategies and their intended research utility.

| Modification Strategy | Target Site on Iopamidol | Potential Reagents/Methods | Enhanced Research Utility |

| Altering Side Chain Hydrophilicity | Hydroxyl groups on the side chains | Acylation, etherification | Studying the effect of lipophilicity on biodistribution and cell permeability. |

| Attaching Fluorescent Probes | Amine or hydroxyl groups | NHS-esters or isothiocyanates of fluorescent dyes | Creating dual-modality imaging agents (X-ray/fluorescence) for in vitro and in vivo tracking. |

| Conjugation to Nanocarriers | Amide or hydroxyl groups | Linker chemistry for attachment to liposomes, polymers, or hydrogels. researchgate.net | Development of targeted delivery systems and advanced MRI contrast agents. nih.govnih.gov |

| Modifying Amide Exchange Rates | Amide protons | Substitution on the aromatic ring or side chains to alter electronic properties. semanticscholar.org | Optimization as a pH-sensitive CEST MRI agent for specific biological pH ranges. nih.gov |

Exploration of Atropisomerism and Conformational Isomers in this compound Analogs

Iopamidol exhibits a complex conformational behavior known as atropisomerism. units.itresearchgate.net This phenomenon arises from hindered rotation around the single bonds connecting the amide side chains to the substituted benzene ring. nih.gov This restricted rotation leads to the existence of stable, interconverting conformational isomers.

The primary atropisomers of Iopamidol are designated as syn and anti. researchgate.netresearchgate.net In the syn conformer, the two large side chains at positions 1 and 3 are on the same side of the benzene ring, while in the anti conformer, they are on opposite sides. researchgate.net Studies have shown that in different crystalline forms, Iopamidol can exist in either conformation. For example, the anhydrous and monohydrate crystal forms contain the syn conformer, whereas the pentahydrate form contains the anti conformer. researchgate.netresearchgate.net In solution, Iopamidol exists as an equilibrium mixture of multiple conformers. units.it

The study of these isomers is crucial as their relative populations can influence the molecule's physicochemical properties. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating atropisomerism in solution, allowing researchers to probe the conformational equilibria and determine the relative populations of the different isomers. units.itnih.gov The energy barriers for interconversion between these conformers have been determined to be in the range of 74 to 83 kJ/mol. units.it

Designing analogs of Iopamidol with altered side chains could purposefully influence the atropisomeric ratio. For instance, introducing bulkier substituents could increase the rotational barrier, potentially allowing for the isolation of individual isomers for study. Conversely, smaller substituents might lower the barrier. This exploration is valuable for understanding how molecular conformation affects properties like solubility, viscosity, and biological interactions at a fundamental level. researchgate.net

Development of Labeled Analogs for Tracing and Mechanistic Studies

To study the pharmacokinetics, biodistribution, and metabolic fate of Iopamidol, researchers develop labeled analogs. These tracers incorporate an easily detectable tag, such as a radioactive isotope or a fluorescent dye, without significantly altering the molecule's biological behavior.

Radiolabeling: A common strategy is to label Iopamidol with a radioisotope of iodine, such as Iodine-131 (¹³¹I). researchgate.netresearchgate.net The synthesis of [¹³¹I]Iopamidol allows the molecule to be traced in vivo using nuclear imaging techniques. researchgate.net This is invaluable for preclinical studies in animal models to understand how the compound is distributed throughout the body and eliminated. researchgate.net The synthesis of [¹³¹I]Iopamidol has been optimized by varying conditions like pH, temperature, and reaction time to achieve high radiochemical purity. researchgate.net For example, one study found optimal conditions to be a pH of 9, a temperature of 140°C, and a reaction time of 5 minutes, yielding a radiochemical purity of 96% ± 1%. researchgate.net

Fluorescent Labeling: While not as common as radiolabeling for in vivo whole-body studies, fluorescently labeled Iopamidol analogs can be powerful tools for in vitro and cellular-level investigations. A fluorescent tag could be attached to one of the side chains, enabling visualization of the compound's interaction with cells or tissues using fluorescence microscopy. This could be used to study mechanisms of cellular uptake or transport.

The table below details examples of labeled Iopamidol analogs and their applications in research.

| Label Type | Isotope/Probe | Position of Label | Research Application |

| Radioactive | Iodine-131 (¹³¹I) | Incorporated into the tri-iodinated benzene ring via isotope exchange. researchgate.net | In vivo pharmacokinetic and biodistribution studies in animal models. researchgate.net |

| Radioactive | Carbon-14 (¹⁴C) | Synthetically incorporated into one of the carbon backbones. | Metabolic fate studies to confirm the compound is excreted unchanged. |

| Fluorescent | e.g., Fluorescein, Rhodamine | Covalently attached to a side-chain hydroxyl or amine group. | In vitro studies of cellular uptake, transport mechanisms, and localization within tissues. |

| MRI-Detectable | Not applicable (intrinsic property) | Amide protons of the native molecule. nih.gov | Used as a CEST agent for non-invasive in vivo pH mapping. nih.gov |

Molecular and Cellular Interactions of C17h22i3n3o8 in Non Clinical Research Models

In Vitro Biochemical Investigations

In vitro studies using animal blood have demonstrated that Iopamidol (B1672082) can exert a mild influence on the coagulation system. fda.govdrugs.com Research indicates that Iopamidol, like many other radiopaque contrast agents, produces a slight depression of several plasma coagulation factors. fda.govfffenterprises.com Specifically, this includes a minor reduction in fibrinogen levels and a slight prolongation of both the prothrombin time (PT) and the partial thromboplastin (B12709170) time (PTT). fda.govdrugs.com While non-ionic contrast media like Iopamidol are noted to inhibit blood coagulation less than their ionic counterparts, the effect is still observable. drugs.comfda.gov

Table 1: Summary of Iopamidol's Effects on Coagulation Factors in Animal Blood

| Coagulation Parameter | Observed Effect in the Presence of Iopamidol | Citation |

| Prothrombin Time (PT) | Slight depression/prolongation | fda.gove-lactancia.org |

| Partial Thromboplastin Time (PTT) | Slight depression/prolongation | fda.gove-lactancia.org |

| Fibrinogen | Slight depression/depletion | e-lactancia.org |

In experimental settings with animal blood, Iopamidol has shown a tendency to influence cell aggregation. fda.govfffenterprises.com Studies report a slight tendency for Iopamidol to cause both platelet and red blood cell aggregation. drugs.comfda.gov However, other investigations have noted that low-osmolarity agents such as Iopamidol are less likely to induce significant platelet activation and aggregation compared to older, high-osmolarity contrast agents. esmed.org In some experimental conditions, irregular red cell aggregates were observed in 78% to 100% of specimens exposed to non-ionic media like Iopamidol. researchgate.net This suggests that while the effect is generally mild, the potential for modulating cell aggregation exists under specific in vitro conditions. e-lactancia.org

Research on isolated, perfused hamster lungs has revealed that Iopamidol can significantly modulate the metabolism of arachidonic acid. nih.gov When arachidonic acid was infused into the pulmonary circulation, subsequent administration of Iopamidol led to a decrease in nearly all measured arachidonate (B1239269) metabolites, including prostaglandins (B1171923) and thromboxanes, compared to a hypertonic saline control. nih.gov This finding indicates that Iopamidol has a distinct effect on the cyclooxygenase (COX) and lipoxygenase pathways, which are central to prostaglandin (B15479496) synthesis. nih.govcvphysiology.comresearchgate.net The study highlighted a key difference between Iopamidol and ionic contrast media, as the latter tended to increase the formation of arachidonic acid metabolites. nih.gov Specifically, Iopamidol decreased the amount of radioactive arachidonate metabolites in the perfusion effluent and increased their presence in lung lipids, suggesting an alteration in metabolic processing within the organ. nih.gov

Table 2: Effects of Iopamidol on Arachidonic Acid Metabolism in Isolated Hamster Lungs

| Parameter | Observation with Iopamidol | Citation |

| Arachidonate Metabolites (Prostaglandins, Thromboxanes) | Significant decrease in formation | nih.gov |

| Arachidonic Acid-Induced Pressor Response | Decreased | nih.gov |

| Radioactivity in Perfusion Effluent | Decreased | nih.gov |

| Radioactivity in Lung Lipids | Increased | nih.gov |

Modulation of Platelet and Erythrocyte Aggregation in Experimental Settings

Ex Vivo and Animal Model Studies on Biological Barriers

Animal studies indicate that Iopamidol does not significantly cross the intact blood-brain barrier (BBB) following intravascular administration. fda.govfda.gov In a canine model comparing Iopamidol with an ionic contrast agent, intracarotid injections of Iopamidol did not result in demonstrable BBB disruption. highwire.orgnih.gov This was assessed using Evans blue stain as a visual marker and by measuring contrast enhancement with a computed tomographic (CT) scanner. nih.gov No Evans blue staining was seen with Iopamidol, and CT scans showed no significant difference in enhancement between the injected and control hemispheres of the brain. highwire.org In contrast, the ionic agent caused significant staining and CT enhancement, indicating barrier breakdown. nih.gov The lack of BBB disruption with Iopamidol is attributed to its lower osmolality and non-ionic nature. highwire.orgnih.gov Further in vitro research using rat brain endothelial cells showed that Iopamidol could diminish the barrier-strengthening effects induced by astrocytes or pericytes. researchgate.net

In vitro experiments have confirmed that Iopamidol can induce histamine (B1213489) release from isolated mast cells. e-lactancia.org Studies using isolated mast cells from the peritoneal cavity and lungs of both normotensive and spontaneously hypertensive rats showed that low-osmolality agents like Iopamidol released little histamine compared to high-osmolality agents. karger.com However, other research has demonstrated that Iopamidol activates human mast cells in a dose-dependent manner, leading to the release of histamine and other mediators. nih.gov This degranulation is mediated by the mast-cell-specific Mas-related G protein-coupled receptor X2 (MRGPRX2). nih.govresearchgate.net In mast cells where this receptor was knocked down, the response to Iopamidol was significantly reduced. nih.gov

Table 3: Compound Names Mentioned

| Chemical Formula | Common Name |

| C17H22I3N3O8 | Iopamidol |

| Not Applicable | Arachidonic Acid |

| Not Applicable | Prostaglandin |

| Not Applicable | Thromboxane |

| Not Applicable | Evans Blue |

| Not Applicable | Histamine |

Permeability Studies Across Blood-Brain Barrier Models in Research Animals

Interactions with Biological Macromolecules and Cellular Compartments

The compound this compound, known as Iopamidol, is a non-ionic, water-soluble molecule. Its interactions at the molecular and cellular level have been characterized in various non-clinical models. These studies reveal a general lack of strong, specific binding to many macromolecules, yet demonstrate notable effects on cellular components and processes under certain experimental conditions.

Interactions with Plasma Proteins and Blood Components A primary characteristic of Iopamidol in a biological environment is its limited interaction with plasma proteins. appliedradiology.orgfda.govbracco.com Unlike many systemically introduced agents, Iopamidol displays a low propensity for binding to serum albumin and other plasma proteins. appliedradiology.orgfda.govfda.gov This low degree of protein binding means that the vast majority of the compound remains as a free, unbound fraction in the bloodstream, a key factor influencing its distribution. wikipedia.org

In vitro studies using animal blood have explored the compound's influence on other hematologic components. These non-clinical investigations found that Iopamidol, similar to other radiopaque agents, can produce a slight depression of plasma coagulation factors, including effects on prothrombin time, partial thromboplastin time, and fibrinogen levels. bracco.comfda.gov Additionally, a slight tendency to promote the aggregation of platelets and red blood cells has been observed in these laboratory settings. appliedradiology.orgfda.gov

Table 1: Summary of Iopamidol Interaction with Plasma Proteins This table is interactive. Users can sort columns by clicking on the headers.

| Property | Finding | Source(s) |

|---|---|---|

| Protein Binding | Displays little tendency to bind to serum or plasma proteins. | appliedradiology.orgfda.govbracco.comfda.gov |

| Binding State | Exists predominantly in a free, unbound state in plasma. | wikipedia.org |

| Complement Activation | No evidence of in vivo complement activation was found in normal subjects. | appliedradiology.orgbracco.com |

Interactions with Cellular Structures and Compartments Non-clinical research has identified several interactions between Iopamidol and cellular structures, particularly membranes and organelles. While Iopamidol does not readily cross the intact blood-brain barrier in animal models appliedradiology.orgfda.govbracco.com, it rapidly diffuses from the vascular system into the extravascular space in other non-neural tissues. fda.gov

The cell membrane is a key interface for interaction. Research on related iodinated contrast media (ICM) suggests these molecules can influence the physical properties of the lipid bilayer, potentially affecting the alignment of phospholipids (B1166683) and membrane thickness. frontiersin.org Studies on other non-ionic contrast agents have shown the ability to induce morphological changes in erythrocytes in vitro, such as alterations to the spectrin-actin cytoskeleton, leading to membrane protrusions. researchgate.net

More specific subcellular effects have been documented in human cell models. In vitro research using human embryonic kidney (HEK293T) cells indicates that Iopamidol can directly affect mitochondrial function. researchgate.net These studies have demonstrated that exposure to Iopamidol can lead to ATP depletion, a reduction in the mitochondrial membrane potential, and an increase in the accumulation of mitochondrial superoxide (B77818) and other reactive oxygen species (ROS). researchgate.nettci-thaijo.org Confocal microscopy has further confirmed that these functional changes are accompanied by morphological alterations to the mitochondria, including events such as mitochondrial fission. researchgate.net

In specialized in vitro systems for gene delivery, Iopamidol has been shown to enhance the cellular uptake of therapeutic carriers. Specifically, it was found to improve the emulsification of an oil-based vector, leading to smaller droplet sizes and enhanced uptake into hepatoma cells. google.com

Table 2: Observed Effects of Iopamidol on Cellular Components in Non-Clinical Models This table is interactive. Users can sort columns by clicking on the headers.

| Cellular Component | Observed Effect in Non-Clinical Models | Model System | Source(s) |

|---|---|---|---|

| Mitochondria | Induces ATP depletion. | Human Embryonic Kidney (HEK293T) Cells | researchgate.net |

| Reduces mitochondrial membrane potential. | Human Embryonic Kidney (HEK293T) Cells | researchgate.net | |

| Elevates mitochondrial superoxide and ROS accumulation. | Human Embryonic Kidney (HEK293T) Cells, K562 Cancer Cells | researchgate.nettci-thaijo.org | |

| Induces changes in mitochondrial morphology (fission). | Human Embryonic Kidney (HEK293T) Cells | researchgate.net | |

| Blood Components | Slight depression of plasma coagulation factors. | Animal Blood (in vitro) | bracco.comfda.gov |

| Slight tendency to cause platelet/red blood cell aggregation. | Animal Blood (in vitro) | appliedradiology.orgfda.gov |

| Cellular Uptake | Enhanced uptake of oil-in-water emulsions. | Hepatoma Cells (in vitro) | google.com |

Interactions with Nucleic Acids Direct, specific binding interactions between Iopamidol and nucleic acids (DNA or RNA) have not been extensively documented. However, some research suggests an indirect influence on nucleic acid complexes. In one non-clinical study developing a non-viral gene delivery vector, the addition of Iopamidol to protamine:DNA complexes unexpectedly improved transfection efficiency. google.com The proposed mechanism was not a direct binding event, but rather that Iopamidol improved the condensation of DNA by increasing the hydrophobicity of the transfection solution, which favors charge neutralization and complex formation. google.com

Advanced Analytical Methodologies for C17h22i3n3o8 and Its Metabolites/degradation Products

Liquid Chromatography (LC) Based Separation Techniques

Liquid chromatography is a cornerstone for the analysis of Iopamidol (B1672082), providing robust and reliable separation from impurities, metabolites, and other compounds in complex matrices.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is extensively used for the quantitative analysis and purification of Iopamidol. researchgate.netdaicelpharmastandards.com Reversed-phase HPLC (RP-HPLC) is a common approach, typically employing a C18 stationary phase. researchgate.netnih.gov Method development often focuses on optimizing parameters such as the mobile phase composition, column temperature, and sample loading to achieve good retention and resolution from impurities. researchgate.net For instance, a validated RP-HPLC method for the simultaneous measurement of Iopamidol and p-aminohippuric acid in plasma samples utilized a C-18 column with a mobile phase of 0.1M acetic acid and 10% acetonitrile (B52724) (90:10, v/v) at a flow rate of 0.3 ml/min, with UV detection at 270 nm. nih.gov This method demonstrated linearity in the range of 15-120 μg/ml for Iopamidol with a recovery of 92%. nih.gov

Another study focused on preparative HPLC for purification, using a C18 column with a water-methanol mobile phase at 20℃, achieving a chromatographic purity of 98.97% and a recovery of 93.44%. researchgate.net The selection of the stationary phase and control of column temperature are critical; for example, increased temperature can weaken the retention of Iopamidol, leading to lower resolution between the main compound and its impurities. researchgate.net HPLC analysis is also a key part of quality control to detect and quantify impurities, such as primary aromatic amines and free iodine ions, as specified in pharmacopeial monographs. daicelpharmastandards.comnihs.go.jp

Table 1: Example HPLC Method Parameters for Iopamidol Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Application | Quantitative analysis in plasma nih.gov | Purification researchgate.net |

| Column | C-18 | C18-1 (270 mm×50 mm, 10 μm) |

| Mobile Phase | 0.1M Acetic Acid:Acetonitrile (90:10, v/v) | Water-Methanol |

| Flow Rate | 0.3 mL/min | Not specified |

| Detection | UV at 270 nm | Not specified |

| Temperature | Not specified | 20°C |

| Internal Standard | p-aminobenzoic acid nih.gov | Not applicable |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. researchgate.neteag.com These benefits stem from the use of columns with smaller particle sizes (typically less than 2 µm), which necessitates higher operating pressures. eag.com UHPLC is particularly well-suited for the analysis of Iopamidol and other iodinated contrast media in complex environmental water samples. nih.gov

When coupled with mass spectrometry, UHPLC-MS/MS provides a highly sensitive and selective method for the simultaneous determination of multiple iodinated contrast agents. nih.gov This technique is crucial for detecting trace levels of Iopamidol and its degradation products in surface water, wastewater, and drinking water. nih.govnih.govresearchgate.net For example, a method for analyzing five iodinated X-ray contrast media in water samples used UHPLC-electrospray tandem mass spectrometry, achieving low detection limits between 0.4 and 8.1 ng/L. nih.gov The enhanced resolution of UHPLC is also vital for separating Iopamidol from its various transformation products formed during processes like chlorination or advanced oxidation. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC) for Polar Compounds

Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographyonline.comshimadzu.com SFC can offer faster separations and reduced organic solvent consumption compared to HPLC. shimadzu.com While SFC is highly effective for chiral separations, its application to polar compounds like Iopamidol is also being explored. chromatographyonline.comjascoinc.com The addition of organic modifiers, such as methanol (B129727) or ethanol, to the CO2 mobile phase is necessary to analyze more polar compounds. chromatographyonline.comshimadzu.com

The technique is considered complementary to LC and GC. nih.gov Modern SFC systems, often coupled with mass spectrometry (SFC-MS), are increasingly used in pharmaceutical analysis for tasks like impurity detection and purity analysis. europeanpharmaceuticalreview.com The lower viscosity and higher diffusivity of the supercritical mobile phase allow for higher flow rates without losing efficiency, potentially shortening analysis times for compounds like Iopamidol. chromatographyonline.com

Mass Spectrometry (MS) for Identification and Characterization

Mass Spectrometry is an indispensable tool for the structural elucidation and sensitive detection of Iopamidol and its related substances. It is often coupled with liquid chromatography to provide comprehensive analytical data.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like Iopamidol, making it a common choice for LC-MS applications. nih.govresearcher.life ESI allows for the transfer of ions from solution into the gas phase for mass analysis with minimal fragmentation. It is frequently used in both positive and negative ionization modes to detect Iopamidol and its transformation products. nih.govimdea-agua.org

Studies on the degradation of Iopamidol during water treatment processes, such as chlorination, heavily rely on UPLC-ESI-MS to identify the various intermediates formed. nih.gov For instance, ESI-MS has been used to characterize degradation pathways that include deiodination, hydroxylation, and chlorination. nih.gov The technique is also fundamental in developing sensitive methods for quantifying Iopamidol in environmental samples, where it can be detected at nanogram-per-liter concentrations. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) for Accurate Mass Measurement

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements of both precursor and product ions. nih.govlabcompare.comlcms.cz This capability is crucial for confidently identifying unknown compounds, such as the metabolites and degradation products of Iopamidol. researchgate.netacs.org The combination of a quadrupole analyzer and a time-of-flight analyzer allows for both high sensitivity and specificity. nih.gov

LC-Q-TOF-MS has been instrumental in identifying numerous transformation products of Iopamidol and the structurally similar compound Iopromide (B1672085) after advanced oxidation processes. researchgate.netacs.orgcapes.gov.br The accurate mass data allows for the determination of elemental compositions for unknown peaks, which, combined with fragmentation data (MS/MS), enables structural elucidation. capes.gov.br For example, researchers used LC-Q-TOF-MS to identify 14 different transformation products of Iopromide, and then applied this knowledge to predict and identify two transformation products of Iopamidol in AOP-treated wastewater. researchgate.netacs.org

Table 2: Key Mass Spectrometry Data for Iopamidol

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C17H22I3N3O8 | nihs.go.jpmassbank.eu |

| Molecular Weight | 777.09 g/mol | daicelpharmastandards.comnihs.go.jp |

| Exact Mass | 776.8541 Da | massbank.eu |

| Ionization Mode | ESI Positive/Negative | nih.govimdea-agua.org |

| Observed Ion (ESI+) | [M+H]+ | massbank.eu |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structural components of Iomeprol and its transformation products. Through controlled fragmentation, a detailed picture of the molecule's composition can be obtained.

One key fragmentation pathway observed for Iomeprol involves a selective deiodination process. researchgate.netnih.gov This occurs sequentially, leading to the formation of intermediates with one, two, and subsequently three iodine atoms removed from the benzene (B151609) ring. These are often designated as IMP-I, IMP-2I, and IMP-3I, respectively. researchgate.netnih.gov Following the complete deiodination, further fragmentation can occur, such as the cleavage of an amide bond and the loss of a glycoloyl group from the side chain. researchgate.netnih.gov

Common fragmentation pathways for iodinated contrast media like Iomeprol also include the loss of ammonia (B1221849) (NH3), hydrogen iodide (HI), iodine (I), molecular iodine (I2), water (H2O), and cleavage of the hydrophilic side chains. curtin.edu.au The study of these fragmentation patterns is essential for the structural elucidation of unknown metabolites and degradation products. acs.org

Table 1: Key Fragmentation Products of Iomeprol in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 777.9 | 650.9 | 127.0 | Loss of one iodine atom (IMP-I) |

| 650.9 | 523.9 | 127.0 | Loss of a second iodine atom (IMP-2I) |

| 523.9 | 396.9 | 127.0 | Loss of a third iodine atom (IMP-3I) |

| 396.9 | - | - | Further fragmentation including amide bond cleavage |

Note: The m/z values are approximate and can vary based on instrumentation and experimental conditions.

Impurity and Degradation Product Identification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for separating and identifying impurities and degradation products of Iomeprol. americanpharmaceuticalreview.com This technique offers high sensitivity and selectivity, which is crucial for detecting low-level analytes in complex matrices. journaljpri.comresearchgate.net

A validated LC-MS method has been developed for the determination of potential genotoxic impurities (PGIs) in the active pharmaceutical ingredient of Iomeprol. journaljpri.comresearchgate.net This method demonstrated high sensitivity, with a limit of detection of 0.05 ppm for certain impurities. researchgate.net The ability to quantify PGIs at such low levels is critical for ensuring the safety of the compound. journaljpri.com

Furthermore, LC-MS/MS has been instrumental in identifying biotransformation products of Iomeprol in environmental samples. acs.org These studies have shown that biotransformation primarily occurs on the side chains of the molecule, leaving the iodinated benzene ring intact. acs.org The identified transformation products can then be monitored in various water sources to assess environmental fate and persistence. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the chemical structure and dynamic properties of Iomeprol in solution.

One-Dimensional (1H, 13C) and Two-Dimensional NMR for Complete Assignment

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is fundamental for the structural confirmation of Iomeprol. mdpi.com One-dimensional NMR provides initial information on the chemical environment of the nuclei, while two-dimensional techniques, such as COSY and HSQC, are used to establish connectivity between atoms. nih.gov

A representative ¹H-NMR spectrum of Iomeprol shows characteristic signals for the various protons in the molecule. nih.govresearchgate.net However, due to the complexity of the molecule and the presence of multiple conformers, the ¹H-NMR spectra can exhibit broad and overlapping signals, making complete assignment challenging from 1D data alone. benthamopen.com For this reason, ¹³C-NMR and 2D-NMR are often essential for unambiguous assignment. benthamopen.comresearchgate.net

Table 2: Illustrative ¹³C NMR Chemical Shifts for Iomeprol Analogs

| Carbon Atom | Chemical Shift (δ, ppm) |

| CH₃ | 26.4 |

| NHCH₂ | 43.6 |

| CH₂OH | 64.7 |

| CH₂O | 69.4 |

| CHOH | 71.0 |

| C2 and C4 (C-I) | 83.1 and 88.4 |

| C6 (C-I) | 112.5 |

| C3 | 145.7 |

| C1 | 151.0 |

| C5 | 157.5 |

| C=O (amide and acetyl) | 168.0, 169.4, and 170.5 |

Source: Data adapted from a study on diiodinated analogs of Iomeprol. benthamopen.com The exact chemical shifts for Iomeprol may vary.

Conformational Analysis using NMR Techniques

Iomeprol exhibits a phenomenon known as atropisomerism, which arises from hindered rotation around single bonds. acs.orgresearchgate.netnih.gov This results in the coexistence of multiple stable conformers in solution, which significantly complicates its structural analysis. acs.orgresearchgate.netnih.govresearchgate.net

NMR spectroscopy is a primary tool for investigating these conformational equilibria. units.it By analyzing the NMR data, particularly ¹³C-NMR, researchers can determine the relative populations of the different atropisomers. acs.orgresearchgate.netnih.gov This analysis has revealed that only a few of the many possible atropisomers are significantly populated. acs.orgresearchgate.netnih.gov Understanding the conformational preferences of Iomeprol is important as it can influence its physicochemical properties. acs.orgresearchgate.netnih.govresearchgate.net

Monitoring Chemical Transformations and Stability using NMR

NMR spectroscopy is a valuable technique for monitoring the chemical transformations and stability of Iomeprol in real-time. magritek.comweizmann.ac.ilrsc.orgnews-medical.netmagritek.com By acquiring spectra at different time points during a reaction or degradation study, the appearance of new signals from transformation products and the disappearance of signals from the parent compound can be tracked. news-medical.net

For instance, the electrochemical reduction of Iomeprol has been followed to identify its deiodinated transformation products. researchgate.netnih.gov On-line reaction monitoring by NMR provides deep insights into the mechanisms and kinetics of such chemical reactions. magritek.comnews-medical.netmagritek.com This is particularly useful for optimizing synthesis processes and for stability testing to identify and characterize degradation products under various stress conditions. news-medical.net

Ancillary Analytical Techniques for Material Characterization in Research

In addition to mass spectrometry and NMR, other analytical techniques are employed to characterize Iomeprol, particularly in a research context.

Computed Tomography (CT) , while primarily an imaging modality, is intrinsically linked to the function of Iomeprol as a contrast agent. nih.govistitutotumori.na.itnih.gov The attenuation of X-rays by the iodine atoms in Iomeprol is the basis for its use in enhancing the visibility of soft tissues in CT scans. nih.gov

Fourier-Transform Infrared Spectroscopy (FT-IR) is another technique that has been used in the study of Iomeprol and related compounds. acs.orgnih.gov FT-IR provides information about the vibrational modes of the molecule, which can be used to identify functional groups and to study intermolecular interactions, complementing the structural information obtained from NMR. acs.orgnih.gov

Spectroscopic Methods (IR, Raman) for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a cornerstone for generating a distinct molecular "fingerprint" by analyzing a molecule's vibrational modes. nih.gov These non-destructive methods are pivotal for identifying functional groups, characterizing chemical bonds, and monitoring structural alterations in Iopamidol. nih.govuni-siegen.de

Infrared (IR) Spectroscopy operates on the principle of absorbing infrared light, which induces changes in the dipole moment of a bond as it vibrates. photothermal.com This makes it especially adept at identifying organic compounds with polar bonds, such as Iopamidol. photothermal.com Fourier Transform Infrared (FTIR) spectroscopy, a modern iteration of the technique, has been effectively used to probe the interactions between Iopamidol and various adsorbents. acs.org For instance, by employing an attenuated total reflectance (ATR) accessory, FTIR analysis can capture the spectra of an adsorbent material before and after it comes into contact with an Iopamidol solution, thereby revealing the nature of the compound's interaction with the adsorbent's surface. acs.orgacs.org

Raman Spectroscopy offers complementary data by measuring the inelastic scattering of light that occurs due to molecular vibrations that modify the molecule's polarizability. photothermal.com It is generally more sensitive to non-polar bonds. photothermal.com The synergy of IR and Raman spectroscopy can yield a thorough chemical profile of a substance. nih.gov The "fingerprint region" of the spectrum, typically spanning 300 to 1900 cm⁻¹, is crucial in both methods for molecular characterization. spectroscopyonline.com In studies on Iopamidol adsorption, Raman spectroscopy has been utilized to assess structural defects in adsorbent materials like biochar, which directly impacts their adsorption efficiency. nih.gov

Interactive Table 1: Spectroscopic Methods for Vibrational Fingerprinting of Iopamidol

| Technique | Principle | Application for this compound | Key Findings |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Measures absorption of IR light due to changes in bond dipole moments. photothermal.com | Identifying functional groups; studying interactions with adsorbents like activated carbon. acs.orgacs.org | Provides a "fingerprint" spectrum characteristic of the molecule's structure and reveals interactions at the adsorbent surface. uni-siegen.deacs.org |

| Raman Spectroscopy | Measures inelastic scattering of light from molecular vibrations that change polarizability. photothermal.com | Characterizing molecular structure; analyzing adsorbent materials used for Iopamidol removal. nih.gov | Offers a complementary fingerprint to IR, useful for analyzing structural properties of both Iopamidol and materials it interacts with. photothermal.comnih.gov |

Thermal Analysis (Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a method of thermal analysis in which the mass of a sample is monitored as a function of temperature or time while the sample specimen is subjected to a controlled temperature program. wikipedia.org This technique is essential for evaluating the thermal stability and decomposition characteristics of materials. wikipedia.orgopenaccessjournals.com In relation to Iopamidol, TGA is applied to evaluate the thermal behavior of the compound itself and the materials utilized for its adsorption.

In environmental remediation research, TGA is used to determine the thermal stability of adsorbents such as powdered activated carbon (PAC). acs.orgcnr.itresearchgate.net The analysis involves heating the sample at a specified rate in a controlled atmosphere, often nitrogen, to prevent oxidative processes and instead induce pyrolysis. vub.beredalyc.org Studies have demonstrated the use of TGA to observe the weight loss of Iopamidol, which undergoes molecular degradation at higher temperatures. acs.orgcnr.itresearchgate.net For instance, a TGA experiment might involve heating a sample to 900 °C at a rate of 10 °C/min to map its degradation profile. acs.orgresearchgate.netresearchgate.net This data is crucial for assessing the regeneration potential of adsorbents, as it pinpoints the temperature required to decompose the adsorbed Iopamidol, thereby cleaning the adsorbent for reuse. acs.org

Interactive Table 2: Application of Thermogravimetric Analysis (TGA) in Iopamidol Research

| Parameter | Description | Relevance to this compound Studies |

|---|---|---|

| Principle | Continuous measurement of a sample's mass as it is heated or cooled in a controlled atmosphere. wikipedia.orgopenaccessjournals.com | Evaluates thermal stability and decomposition of Iopamidol and associated materials (e.g., adsorbents). acs.orgacs.org |

| Typical Conditions | Heating from ambient temperature up to 900-1200 °C at a rate of 10 °C/min under a nitrogen atmosphere. vub.beacs.org | Determines the temperature of molecular degradation for Iopamidol and the thermal stability of adsorbents. acs.orgresearchgate.net |

| Key Data Output | A thermogram plotting mass versus temperature, showing mass loss stages corresponding to decomposition events. libretexts.org | Identifies the temperature range for Iopamidol degradation, which is critical for adsorbent regeneration processes. acs.orgresearchgate.net |

Microscopic Techniques (SEM, TEM) for Adsorbent Characterization in Environmental Studies

Electron microscopy offers unparalleled capabilities for visualizing the structure and surface of materials with high resolution. researchgate.net Within the scope of Iopamidol removal from aqueous environments, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for characterizing the physical attributes of the adsorbents used. acs.orgresearchgate.net

Scanning Electron Microscopy (SEM) generates detailed images of a sample's surface by scanning it with a focused electron beam. innovatechlabs.com This technique can elucidate the morphology, surface texture, and crystalline structure of an adsorbent material like powdered activated carbon. acs.orgresearchgate.net SEM analysis is frequently used to compare the adsorbent's surface before and after the adsorption of Iopamidol, thereby showing how the process can modify its surface characteristics. acs.org

Transmission Electron Microscopy (TEM) functions by passing a beam of electrons through an extremely thin specimen to create a high-resolution, two-dimensional projection of its internal structure. slideshare.net TEM is employed to examine the internal morphology and structure of adsorbents at the nanoscale. acs.orgresearchgate.net It allows for detailed observation of features like the size and shape of particles and the porous network within the adsorbent. researchgate.net The integrated use of SEM and TEM furnishes a comprehensive understanding of an adsorbent's physical makeup, which is fundamental to its effectiveness in removing Iopamidol. acs.orgresearchgate.netmdpi.com

Interactive Table 3: Microscopic Techniques for Adsorbent Characterization

| Technique | Information Provided | Application in Iopamidol-Related Adsorbent Studies |

|---|---|---|

| Scanning Electron Microscopy (SEM) | High-resolution images of surface topography, morphology, and composition. innovatechlabs.comslideshare.net | Characterizes the surface texture and crystalline structure of adsorbents like activated carbon used for Iopamidol removal. acs.orgacs.org |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of the internal structure, size, and shape of materials. researchgate.netslideshare.net | Investigates the internal morphology and nanostructure of the adsorbents. acs.orgresearchgate.net |

Surface and Porosity Analysis (BET, DLS)

The performance of an adsorbent material is intrinsically linked to its surface area and porosity. cnr.itresearchgate.net Analytical methods such as Brunauer–Emmett–Teller (BET) analysis and Dynamic Light Scattering (DLS) are routinely used to measure these vital properties in environmental studies involving Iopamidol. acs.orgresearchgate.net

The Brunauer–Emmett–Teller (BET) method is the standard for determining the specific surface area of materials. eag.com The procedure involves the physical adsorption of a gas, typically nitrogen, onto the material's surface at cryogenic temperatures. eag.com The amount of gas required to form a monolayer on the surface is used to calculate the surface area. eag.com In research on Iopamidol abatement, BET analysis is critical for quantifying the surface area and total pore volume of adsorbents. acs.orgcnr.itresearchgate.net A higher surface area often translates to a greater capacity for adsorption. researchgate.net It has been demonstrated that the adsorption of Iopamidol results in a marked reduction in the BET surface area and pore volume of the adsorbent. acs.org

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution profile of small particles in suspension. cnr.itresearchgate.net In the study of Iopamidol removal, DLS can be used to monitor the formation of aggregates between adsorbent particles and Iopamidol molecules in solution, often as a function of pH. acs.orgresearchgate.net This analysis provides valuable information about the mechanisms of interaction between the contaminant and the adsorbent. acs.org

Interactive Table 4: Surface and Porosity Analysis Techniques

| Technique | Parameter Measured | Application in Iopamidol-Related Adsorbent Studies | Key Findings |

|---|---|---|---|

| Brunauer–Emmett–Teller (BET) | Specific surface area, pore volume, and pore size distribution. eag.commicrotrac.com | Quantifies the surface properties of adsorbents used for Iopamidol removal. acs.orgcnr.it | Adsorption of Iopamidol significantly reduces the surface area and pore volume of the adsorbent. acs.org |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter of particles in suspension, particle size distribution. cnr.itresearchgate.net | Investigates the formation of aggregates between adsorbent particles and Iopamidol. acs.org | Reveals pH-dependent aggregate formation, providing insights into adsorption mechanisms. acs.orgresearchgate.net |

Table of Compound Names

| Formula | Name | Class |

| This compound | Iopamidol | Non-ionic iodinated contrast medium |

| N2 | Nitrogen | Gas |

| H2O | Water | Solvent |

| HCl | Hydrochloric Acid | Acid |

| NaOH | Sodium Hydroxide | Base |

| KBr | Potassium Bromide | Salt |

| NaHCO3 | Sodium Bicarbonate | Salt |

| KOH | Potassium Hydroxide | Base |

| Na2CO3 | Sodium Carbonate | Salt |

| KHCO3 | Potassium Bicarbonate | Salt |

| Ca(HCO3)2 | Calcium Bicarbonate | Salt |

Environmental Fate and Remediation Research of C17h22i3n3o8

Environmental Occurrence and Distribution Studies

Detection in Wastewater Treatment Plant Effluents and Natural Waters

Iopromide (B1672085) is ubiquitously found in the effluents of wastewater treatment plants (WWTPs) and subsequently in natural water bodies such as rivers and groundwater. acs.org Studies across various regions have consistently documented its presence, highlighting its persistence through conventional treatment stages.

Concentrations of iopromide can vary significantly depending on the location and proximity to urban centers with medical facilities. In German municipal WWTPs, concentrations of iopromide in both raw influents and final effluents have been observed to frequently exceed 1.0 µg/L. acs.org One study found that the maximum concentration of iopamidol (B1672082), a similar contrast agent, reached 15 µg/L in STP effluents. acs.org Consequently, receiving rivers and creeks also show significant contamination. acs.org For instance, in the Mondego River in Portugal, iopromide concentrations saw a 40 to 50-fold increase downstream of the Coimbra WWTP discharge, reaching up to 2,810 ng/L (2.81 µg/L). nih.gov In the Rhine River, concentrations are reported to increase progressively downstream, with average concentrations on the Lower Rhine often ranging between 0.2 and 0.5 µg/L. iksr.org Due to its persistence, iopromide has been suggested as a reliable indicator of wastewater contamination in aquatic systems. hpst.cz

Below is an interactive table summarizing the detected concentrations of Iopromide in various water sources.

Assessment of Environmental Persistence and Biodegradability

Iopromide is characterized by its high persistence in the environment. hpst.cz It is not readily biodegradable, with studies showing 0% biodegradation over 28 days in standard tests using municipal sewage sludge. fass.se In a test for inherent biodegradability, only 23% degradation was observed after 42 days, which is below the threshold to be considered inherently biodegradable. fass.se

However, some biotransformation does occur under specific conditions. In simulated sewage treatment systems and water/soil environments, iopromide can undergo primary degradation where the side chains of the molecule are altered, while the core tri-iodinated aromatic structure remains intact. eu-neptune.orgnih.gov These transformation products have themselves been detected in WWTP effluents at concentrations up to 3.7 µg/L and even in groundwater. eu-neptune.org While iopromide itself is resistant to biodegradation, some of its transformation products formed during advanced oxidation processes have shown increased biodegradability. capes.gov.brnih.gov For example, after treatment with a UV/H₂O₂ process, up to 20% of the carbon from iopromide was converted to CO₂ over 42 days, indicating mineralization of the biodegradable products formed. capes.gov.brnih.gov

Advanced Oxidation Processes (AOPs) for Environmental Abatement

Given the inefficiency of conventional treatment methods, research has focused on Advanced Oxidation Processes (AOPs) to degrade iopromide. These processes rely on the generation of highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), to break down the recalcitrant molecule.

Ozonation-Based Degradation Mechanisms

Ozonation has been investigated for iopromide removal, but the reaction with molecular ozone is very slow. tandfonline.comacs.org The degradation of iopromide during ozonation primarily occurs through reaction with hydroxyl radicals (•OH), which are formed during the process. tandfonline.comacs.org The second-order rate constant for the reaction between iopromide and •OH is approximately 3.3 x 10⁹ M⁻¹s⁻¹. tandfonline.com Despite being considered refractory to ozone, significant degradation can occur during wastewater ozonation due to the high concentration of hydroxyl radicals generated in the initial phase of the process. acs.org Combining ozone with hydrogen peroxide (O₃/H₂O₂) can enhance •OH production, but the mineralization rate often remains modest. nih.gov

Sulfate Radical-Based Oxidation (e.g., Persulfate Activation)

Sulfate radical-based AOPs have shown promise for iopromide degradation. mdpi.com Sulfate radicals (SO₄•⁻) can be generated by activating persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) with energy (e.g., UV light, heat) or catalysts. nih.govcapes.gov.br In UV/persulfate systems, iopromide degradation follows pseudo-first-order kinetics. mdpi.com The degradation is caused by a combination of direct UV photolysis and attack by sulfate radicals. nih.govosti.gov The reaction rate constant for sulfate radicals with iopromide has been estimated to be in the range of 1–2 × 10⁴ M⁻¹s⁻¹. nih.govosti.gov Studies have shown that under specific conditions, complete removal of iopromide can be achieved in 30 minutes. nih.govosti.gov

Catalytic Degradation employing Zero-Valent Metals (e.g., ZVA/H₂O₂, ZVA/S₂O₈²⁻)

Zero-valent metals, particularly zero-valent aluminum (ZVA), have been employed as catalysts to activate oxidants like hydrogen peroxide (H₂O₂) and persulfate (S₂O₈²⁻) for the degradation of iodinated contrast media. mdpi.comresearchgate.net ZVA is a strong reducing agent that can accelerate the formation of hydroxyl and sulfate radicals. mdpi.com

In a ZVA/persulfate system, the degradation of a similar compound, iopamidol, was significantly enhanced, with 95% removal achieved in distilled water after 120 minutes. researchgate.net However, the efficiency of this process can be inhibited in complex water matrices like surface water and treated sewage due to the presence of scavenging compounds. researchgate.neteeer.org For instance, iopamidol removal dropped to 29% in surface water and was negligible in treated sewage with the ZVA/PS process. researchgate.net Similarly, the ZVA/H₂O₂ system has been shown to be effective, though generally less so than the ZVA/PS system for these compounds. researchgate.net

Below is an interactive table summarizing the findings on AOPs for Iopromide degradation.

Table of Compound Names

| Chemical Formula | Common Name(s) |

| C17H22I3N3O8 | Iopromide |

| This compound | Iopamidol |

| This compound | Iomeprol |

| H₂O₂ | Hydrogen Peroxide |

| S₂O₈²⁻ | Persulfate |

| O₃ | Ozone |

| •OH | Hydroxyl Radical |

| SO₄•⁻ | Sulfate Radical |

| Al | Aluminum (Zero-Valent Aluminum, ZVA) |

Influence of Water Matrix Composition on Degradation Efficiency

The composition of the water matrix significantly impacts the efficiency of Iopamidol degradation across various treatment processes. The presence of natural and synthetic components can either inhibit or, in some cases, enhance the removal of this compound.

Research into advanced oxidation processes (AOPs) has shown that constituents commonly found in natural water bodies can have detrimental effects on Iopamidol degradation. For instance, in a study using peroxymonosulfate (PMS) activated by pipe corrosion products, the presence of natural organic matter (NOM), alkalinity, and chloride ions was found to negatively affect the degradation rate of Iopamidol. nih.gov Similarly, the efficiency of a zero-valent aluminum/persulfate (ZVA/PS) treatment was observed to decrease from 95% in distilled water to 29% in real surface water, highlighting the inhibitory effect of the complex water matrix. researchgate.net Humic acid, a major component of NOM, has been identified as a strong inhibitor in the UV/sulfite degradation process. nih.gov

Conversely, the influence of the water matrix is not always inhibitory and can be specific to the treatment method and the micropollutant. In photocatalytic degradation using a ceramic membrane, the degradation rates of Iopamidol and other micropollutants varied depending on the water matrix. mdpi.comkwrwater.nl While some ions are known degradation inhibitors, the presence of bicarbonate was found to positively influence the degradation of positively charged micropollutants, suggesting that surface charge interactions are important. mdpi.com A study using tap water, which contains a variety of inorganic ions, achieved an 85% degradation of Iopamidol in a mixture of micropollutants, demonstrating the applicability of photocatalytic membranes in realistic water conditions. mdpi.comsemanticscholar.org

The pH of the water is another critical factor. The optimal pH for Iopamidol degradation varies with the treatment system. For example, in a peroxymonosulfate system catalyzed by pipe corrosion products, the highest degradation efficiency was achieved at a neutral pH of 7.0. nih.gov In contrast, degradation via a UV-LED/chlorine process peaked at pH 7.0, while the UV/sulfite process was most effective at pH 9. nih.govresearchgate.net

Table 1: Influence of Water Matrix Components on Iopamidol Degradation

| Water Matrix Component | Treatment Process | Observed Effect on Degradation | Source |

|---|---|---|---|

| Natural Organic Matter (NOM) / Humic Acid (HA) | Peroxymonosulfate (PMS) Activation | Detrimental/Inhibitory | nih.gov |

| Humic Acid (HA) | UV/Sulfite | Strong Inhibitor | nih.gov |

| Alkalinity (Bicarbonate) | Peroxymonosulfate (PMS) Activation | Detrimental | nih.gov |

| Alkalinity (Bicarbonate) | UV/Sulfite | Limited Effect | nih.gov |

| Alkalinity (Bicarbonate) | Photocatalytic Membrane | Can be positive for certain micropollutants | mdpi.comsemanticscholar.org |

| Chloride | Peroxymonosulfate (PMS) Activation | Detrimental | nih.gov |

| Real Surface/Tap Water | ZVA/PS & UV-LED/Chlorine | Significant inhibition compared to pure water | researchgate.net |

| Real Surface/Tap Water | Photocatalytic Membrane | High degradation (85%) still achievable | mdpi.comkwrwater.nlsemanticscholar.org |

Transformation Products and Environmental Risk Assessment in Research

The degradation of Iopamidol leads to the formation of various transformation products (TPs), the nature of which depends on the treatment process. Understanding these by-products is crucial for a complete environmental risk assessment.

Identification of Aqueous Degradation By-products

Multiple analytical studies have been conducted to identify the by-products of Iopamidol degradation. During chlorination, a common water treatment process, Iopamidol is transformed while many other iodinated contrast media remain stable. acs.orgnih.gov This transformation involves the cleavage of its side chains and the substitution of iodine atoms with chlorine. acs.orgnih.gov The released iodine is primarily oxidized to inorganic iodate, but a portion remains incorporated in high-molecular-weight disinfection by-products (DBPs). acs.orgnih.gov

Other treatment technologies yield different sets of by-products.

Iron/Sulfite System: In this process, eight distinct TPs were identified. Their formation is attributed to reactions such as amide hydrolysis, deiodination, and the oxidation of amino and hydroxyl groups. researchgate.netcornell.edu

UV/Sulfite Process: This method was found to produce at least 15 different transformation intermediates. The reactions leading to their formation include amide hydrolysis, deiodination, hydroxyl radical addition, and hydrogen abstraction. nih.gov

Electrochemical Oxidation: Treatment with a Si/BDD anode has been shown to effectively degrade Iopamidol, mainly through dehalogenation, resulting in non-toxic deiodinated organic compounds. ua.es

Biological Degradation: In the presence of periphyton, 9 out of 12 known aerobic transformation products of Iopamidol have been detected. researchgate.net

Table 2: Summary of Iopamidol Degradation By-products from Various Treatment Processes

| Treatment Process | Key By-products / Transformations | Source |

|---|---|---|

| Chlorination | High-molecular weight DBPs, Iodate, Products of side-chain cleavage and iodine-chlorine exchange | acs.orgnih.gov |

| Iron/Sulfite System | 8 TPs from amide hydrolysis, deiodination, amino/hydroxyl group oxidation | researchgate.netcornell.edu |

| UV/Sulfite Process | 15 intermediates from amide hydrolysis, deiodination, hydroxyl radical addition, hydrogen abstraction | nih.gov |

| Electrochemical Oxidation (Si/BDD) | Non-toxic deiodinated organic compounds | ua.es |

| Biological (Periphyton) | 9 known aerobic transformation products | researchgate.net |

Formation of Organoiodine Compounds during Treatment

A significant concern during the treatment of Iopamidol-containing water is the formation of new organoiodine compounds, particularly iodinated disinfection by-products (I-DBPs), which can be more toxic than their chlorinated or brominated analogs. iwaponline.comacs.org

The degradation of Iopamidol often releases iodide (I⁻) into the water. acs.org This iodide can then be oxidized by disinfectants or catalysts into reactive iodine species. nih.govacs.org These reactive species can subsequently react with natural organic matter (NOM) present in the water to form I-DBPs. nih.govacs.org For example, studies have shown that manganese dioxide (δ-MnO₂), a common compound in water systems, can oxidize iodide to iodine, which then reacts with NOM to form adsorbable organic iodine (AOI), iodoacetic acid, and iodoform (B1672029) (CHI₃). nih.govacs.org

During specific treatment processes, the formation of I-DBPs has been directly observed:

Chloramination: The chloramination of water containing Iopamidol has been shown to produce iodinated trihalomethanes (iodo-THMs) and iodinated haloacetic acids (iodo-HAAs). iwaponline.com

Peroxymonosulfate (PMS) System: In the degradation of Iopamidol by PMS catalyzed by pipe corrosion products, a small amount of the initial organic iodine was transformed into iodoform. nih.gov

UV-LED/Chlorine Process: This advanced oxidation process can enhance Iopamidol degradation but was also found to promote the formation of I-THMs, especially in real water samples. researchgate.net

While the majority of iodine from Iopamidol may be converted to the less harmful inorganic iodate, a small fraction can form these potentially hazardous organic by-products. acs.org After 24 hours of chlorination, less than 2% of the initial iodine was found in low-molecular-weight organic I-DBPs, though some remained in larger, uncharacterized by-products. acs.orgnih.gov

Theoretical Studies on Degradation Pathways

To better understand the complex reactions involved in Iopamidol's breakdown, theoretical studies, often employing quantum chemical calculations, have been used to propose degradation pathways. These models complement experimental findings by predicting reactive sites on the molecule and the sequence of bond-breaking and formation.

One study utilized Discrete Fourier Transform (DFT) calculations to investigate the oxidation of Iopamidol by hydroxyl radicals (·OH), a highly reactive species common in AOPs. nih.gov The calculations suggested several possible degradation pathways, initiated by the attack of the ·OH radical at different points on the Iopamidol molecule. The proposed pathways involved a sequence of reactions leading to specific transformation products, such as IPM-TP651, IPM-TP667, and IPM-TP541. nih.gov

Experimental identification of multiple intermediates has allowed for the proposal of comprehensive degradation pathways for various systems:

Iron/Sulfite and UV/Sulfite Systems: Based on the TPs detected, the proposed pathways for these systems involve a combination of amide hydrolysis on the side chains, deiodination from the benzene (B151609) ring, oxidation of amino groups, and hydroxyl radical addition or hydrogen abstraction. nih.govresearchgate.netcornell.edu

CoFe₂O₄/PAA System: Research suggests that degradation in this system proceeds through a metastable cobalt-peracetic acid intermediate (≡Co(II)-OO(O)CCH₃) via oxygen-atom transfer and single-electron transfer pathways, which differs from pathways dominated by free radicals. mdpi.com

These theoretical and experimental studies collectively show that Iopamidol degradation is not a single event but a series of reactions that can include amide hydrolysis, deiodination, amino oxidation, and hydroxyl radical addition, ultimately breaking down the complex parent molecule into smaller by-products. researchgate.net

Computational and Theoretical Studies on C17h22i3n3o8 Chemistry

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry and electronic structure of Iopamidol (B1672082). kastamonu.edu.tr

The molecular structure of Iopamidol has been optimized using the B3LYP density functional model with the LANL2DZ basis set. kastamonu.edu.tr Such calculations provide precise information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of atoms in the molecule.

Natural Bond Orbital (NBO) analysis is a key tool used to understand the electronic structure, including the hybridization of atoms and charge delocalization within the Iopamidol molecule. kastamonu.edu.tr This analysis reveals the stability of the molecule arising from hyperconjugative interactions. kastamonu.edu.tr Furthermore, quantum chemical methods are employed to calculate fundamental electronic properties. kastamonu.edu.tr

Key calculated electronic properties of Iopamidol include:

Polarizability (α) and Anisotropic Polarizability (Δα): These describe the molecule's ability to form an induced dipole in the presence of an external electric field.

First-order hyperpolarizability (βtot): This relates to the non-linear optical properties of the molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. kastamonu.edu.tr

Studies have shown that these electronic properties, along with the molecule's hardness, exhibit some dependence on the polarity of the solvent. kastamonu.edu.tr For instance, the hardness of Iopamidol has been observed to decrease as the solvent polarity increases. kastamonu.edu.tr

This table is generated based on the types of data typically derived from quantum chemical calculations as described in the source. kastamonu.edu.tr

In Silico Modeling of Molecular Conformations and Isomerism

Iopamidol is characterized by atropisomerism, a type of axial chirality arising from hindered rotation around a single bond. researchgate.net This phenomenon significantly influences its solution properties and the formation of distinct crystal phases. researchgate.netresearchgate.net Computational modeling plays a crucial role in understanding the complex conformational landscape and isomerism of Iopamidol.

Three primary crystalline forms of Iopamidol have been identified: an anhydrous form (W0), a monohydrate form (W1), and a pentahydrate form (W5). researchgate.netresearchgate.net In silico modeling, combined with experimental techniques like IR and Raman spectroscopy, has revealed that these forms exhibit different molecular conformations. researchgate.net Specifically, the anhydrous and monohydrate forms contain Iopamidol in a "syn" conformation, where the two symmetric sidearms of the triiodobenzene ring are on the same side. researchgate.netresearchgate.net In contrast, the pentahydrate form displays an "anti" conformation, with the sidearms on opposite sides. researchgate.netresearchgate.net This makes the pentahydrate a conformational pseudo-polymorph of the other two forms. researchgate.net

Computational simulations of the vibrational properties of these different conformers have been essential in attributing the distinct spectral features observed in experimental studies to specific molecular conformations. researchgate.net This integrated approach of combining computational work with diffractometric and spectroscopic experiments provides a powerful methodology for understanding both the structure and dynamics of Iopamidol in the solid state and in solution. researchgate.net

Theoretical Approaches to X-ray Interaction: Effective Atomic Number (Zeff) Determination

The effectiveness of Iopamidol as a contrast agent is fundamentally linked to its ability to absorb X-rays, a property governed by its elemental composition, particularly the high atomic number of iodine. researchgate.net The effective atomic number (Zeff) is a crucial parameter that quantifies this X-ray attenuation capability. researchgate.netresearchgate.net

Computational Methodologies for Radiation Absorption Characteristics

Various computational methods and software are employed to determine the radiation absorption characteristics of materials like Iopamidol. researchgate.netresearchgate.net Programs such as WinXCOM, Auto-Zeff, and Direc-Zeff are used to calculate key parameters over a wide range of photon energies. researchgate.netresearchgate.net

These computational tools can determine:

Total mass attenuation coefficient (μ/ρ): This coefficient represents the fraction of photons removed from a beam per unit mass of the material. researchgate.net

Linear attenuation coefficient (μ): This is the probability of a photon being attenuated per unit length of the material. researchgate.net

Half Value Layer (HVL) and Tenth Value Layer (TVL): These represent the thickness of the material required to reduce the intensity of the X-ray beam to half or one-tenth of its initial value, respectively. researchgate.net

Mean Free Path (mfp): This is the average distance a photon travels before interacting with the material. researchgate.net

Effective Electron Density (Neff): The number of electrons per unit mass of the material. researchgate.net

Studies have shown that for Iopamidol, the mass attenuation coefficients are highest in the low-energy region, where the photoelectric absorption effect is dominant. researchgate.net This is because the cross-section for photoelectric absorption is strongly dependent on the atomic number (approximately Z^4 to Z^5). researchgate.net The presence of absorption edges corresponding to the K and L shells of the iodine atoms is also a notable feature in the low-energy X-ray interaction spectrum. researchgate.net

Predictive Modeling of Material Response based on Atomic Composition

Predictive modeling based on the atomic composition of Iopamidol allows for a theoretical assessment of its response to X-ray radiation. researchgate.netresearchgate.net By inputting the elemental formula (C17H22I3N3O8) into computational software, researchers can simulate its interaction with photons across a broad energy spectrum. researchgate.net

These models can also be used to calculate other important parameters related to radiation dosimetry and imaging performance, such as: